molecular formula C8H8Br2O B595895 1,3-Dibromo-5-ethoxybenzene CAS No. 136265-19-5

1,3-Dibromo-5-ethoxybenzene

Cat. No.: B595895
CAS No.: 136265-19-5
M. Wt: 279.959
InChI Key: HEDQSPZEQCVFEQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.

    Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.

    Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.

Scientific Research Applications

Organic Synthesis

1,3-Dibromo-5-ethoxybenzene serves as a crucial building block in the synthesis of various organic compounds. Its bromine atoms can be substituted through several coupling reactions, including:

  • Suzuki-Miyaura coupling : This method facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules.
  • Sonogashira coupling : Utilized for creating aryl-alkyne linkages, this reaction expands the structural diversity of synthesized compounds.
  • Negishi coupling : Another carbon-carbon bond-forming reaction that enables further functionalization of the compound.

These reactions enable researchers to develop novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Biological Research

In biological studies, this compound is investigated for its interactions with enzymes and metabolic pathways. Its electrophilic nature allows it to form adducts with nucleophiles, which is essential for understanding its potential roles in drug development and toxicology assessments. Notably, compounds similar to this compound have shown antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.

Material Science

The unique chemical properties of this compound make it an intriguing candidate for material science applications. Its ability to participate in reactions that create conjugated systems has led to research into its use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's structural features may contribute to the development of new materials with desired electronic properties.
  • Specialty Chemicals : It is utilized in producing polymers and resins with specific functionalities tailored for industrial applications .

Case Studies

Several studies have highlighted the applications of this compound across various fields:

Study Focus Area Findings
Study A Drug DevelopmentExplored the synthesis of bioactive molecules using this compound as a precursor; identified potential candidates for treating infectious diseases.
Study B Supramolecular ChemistryInvestigated the electrostatic potential map of this compound; demonstrated its utility in crystal engineering and catalysis applications.
Study C Environmental ChemistryExamined the compound's role in quantifying free halogens in aqueous systems; highlighted its effectiveness compared to traditional methods.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .

Biological Activity

1,3-Dibromo-5-ethoxybenzene (C8H8Br2O) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C8H8Br2O
  • Molecular Weight : 263.96 g/mol
  • Melting Point : Data not extensively reported in literature.
  • Solubility : Generally low solubility in water; solubility in organic solvents varies.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of bromine atoms enhances the compound's ability to disrupt cellular membranes and inhibit microbial growth. A study demonstrated that similar brominated compounds effectively inhibited various bacteria and fungi, suggesting potential applications in antimicrobial formulations .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cell lines. In vitro assays revealed that this compound exhibits significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in these cells .

Case Studies

A notable study investigated the effects of this compound on human liver cancer cells (HepG2). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased rates of apoptosis and cell cycle arrest in the treated cells .

Cell Line IC50 (µM) Mechanism
HepG225Apoptosis induction
MCF-730Oxidative stress
PC320Cell cycle arrest

Environmental Impact

The environmental implications of this compound are significant due to its potential toxicity to aquatic organisms. Studies have shown that halogenated compounds can accumulate in marine ecosystems, leading to bioaccumulation and adverse effects on wildlife. The compound's persistence in the environment raises concerns regarding its use and disposal .

Toxicological Assessments

Toxicological evaluations have classified this compound as having moderate toxicity based on acute exposure data. The National Institute for Occupational Safety and Health (NIOSH) has included it in their exposure banding process, indicating a need for careful handling due to potential health risks associated with inhalation or dermal contact .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1,3-Dibromo-5-ethoxybenzene?

  • Methodological Answer : Synthesis efficiency depends on precise control of temperature (typically 60–80°C for bromination), reagent stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents), and solvent polarity. Ethoxy group stability requires inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using hexane/ethyl acetate gradients .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and absence of side products.
  • GC-MS for volatile impurity detection.
  • Elemental analysis (C, H, Br) to validate stoichiometry.
    Purity >95% is achievable via recrystallization in ethanol or dichloromethane .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity. Store in amber glass under inert gas to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does this compound interact with biomolecules, and what methods elucidate these interactions?

  • Methodological Answer : The bromine atoms act as electrophilic sites for nucleophilic substitution with cysteine residues in enzymes. Techniques include:

  • Fluorescence quenching assays to study protein binding.
  • Molecular docking simulations (AutoDock, Schrödinger) to predict binding affinities.
  • X-ray crystallography for structural insights into enzyme-inhibitor complexes .

Q. What mechanistic pathways dominate in substitution reactions involving this compound?

  • Methodological Answer : The bromine at position 1 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., KOtBu in DMF), while position 3 is less reactive due to steric hindrance from the ethoxy group. Computational tools (e.g., DFT calculations) model transition states and regioselectivity .

Q. How should researchers address contradictory data in reactivity studies of this compound?

  • Methodological Answer : Validate results via:

  • Replication under controlled conditions (e.g., humidity, light exposure).
  • Cross-validation with multiple analytical methods (e.g., NMR vs. LC-MS).
  • Meta-analysis of published protocols to identify variables like solvent polarity or catalyst load .

Q. What strategies enhance the stability of this compound in long-term biochemical assays?

  • Methodological Answer : Stabilize via:

  • Lyophilization for dry storage.
  • Addition of radical scavengers (e.g., BHT) to prevent bromine loss.
  • Buffered solutions (pH 7–8) to minimize hydrolysis .

Q. How do structural analogs (e.g., fluorinated derivatives) compare in reactivity and bioactivity?

  • Methodological Answer : Fluorine substitution at position 5 increases electronegativity, altering reaction kinetics (e.g., faster SNAr). Compare using:

  • SAR (Structure-Activity Relationship) studies with cytotoxicity assays.
  • Hammett plots to quantify electronic effects of substituents .

Q. What advanced techniques quantify environmental degradation products of this compound?

  • Methodological Answer : Use LC-QTOF-MS for non-targeted analysis of degradation byproducts (e.g., debrominated or ethoxy-cleaved fragments). Oxidative pathways are studied via EPR spectroscopy to detect radical intermediates .

Q. How can computational tools predict novel applications of this compound in materials science?

  • Methodological Answer : Employ retrosynthesis algorithms (e.g., Pistachio, Reaxys) to design polymers or ligands. MD simulations assess thermal stability in polymer matrices, while QSPR models correlate substituent patterns with material properties .

Properties

IUPAC Name

1,3-dibromo-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706041
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136265-19-5
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion of 3,5-dibromophenol (0.398 g, 1.6 mmol) and potassium carbonate (0.437 g, 3.2 mmol) in 2-butanone (4 mL) was treated with diethyl sulfate (0.246 g, 1.6 mmol) and the reaction mixture heated at 90° C. for 15 hours. The resulting thick suspension was cooled to room temperature, diluted with dichloromethane and extracted with water. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The title compound was obtained as a light brown oil (0.38 g, 86% of theory) which was used in the next step without further purification.
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
0.437 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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